molecular formula C18H18O3 B1292300 4-Acetoxy-4'-isopropylbenzophenone CAS No. 890099-66-8

4-Acetoxy-4'-isopropylbenzophenone

Cat. No.: B1292300
CAS No.: 890099-66-8
M. Wt: 282.3 g/mol
InChI Key: UFLFZEFDPBHEJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Acetoxy-4’-isopropylbenzophenone is an organic compound belonging to the class of benzophenones. It is characterized by the presence of an acetoxy group and an isopropyl group attached to the benzophenone core. This compound is commonly used as a fragrance ingredient in perfumes and cosmetics due to its aromatic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetoxy-4’-isopropylbenzophenone typically involves the acetylation of 4’-isopropylbenzophenone. The reaction is carried out using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction conditions usually involve heating the mixture to a temperature range of 50-60°C for several hours to ensure complete acetylation.

Industrial Production Methods

In an industrial setting, the production of 4-Acetoxy-4’-isopropylbenzophenone follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization or distillation to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-Acetoxy-4’-isopropylbenzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.

    Substitution: The acetoxy group can be substituted with other functional groups such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under mild conditions.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of 4’-isopropylbenzophenone or 4’-isopropylbenzoic acid.

    Reduction: Formation of 4’-isopropylbenzyl alcohol or 4’-isopropylbenzene.

    Substitution: Formation of various substituted benzophenones depending on the nucleophile used.

Scientific Research Applications

4-Acetoxy-4’-isopropylbenzophenone has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of fragrances and cosmetics due to its aromatic properties.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-4’-isopropylbenzophenone: Similar structure but with a hydroxyl group instead of an acetoxy group.

    4-Methoxy-4’-isopropylbenzophenone: Contains a methoxy group instead of an acetoxy group.

    4-Acetoxybenzophenone: Lacks the isopropyl group present in 4-Acetoxy-4’-isopropylbenzophenone.

Uniqueness

4-Acetoxy-4’-isopropylbenzophenone is unique due to the presence of both an acetoxy group and an isopropyl group, which confer distinct chemical and physical properties. These functional groups influence the compound’s reactivity, solubility, and interaction with biological molecules, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

[4-(4-propan-2-ylbenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O3/c1-12(2)14-4-6-15(7-5-14)18(20)16-8-10-17(11-9-16)21-13(3)19/h4-12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFLFZEFDPBHEJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90641709
Record name 4-[4-(Propan-2-yl)benzoyl]phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890099-66-8
Record name 4-[4-(Propan-2-yl)benzoyl]phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.